molecular formula C21H25N3O4S2 B14934864 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Cat. No.: B14934864
M. Wt: 447.6 g/mol
InChI Key: RRPNCACVLBBXFM-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core . Subsequent functionalization steps introduce the sulfanyl and sulfamoylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfanyl and sulfamoyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological context. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

Compared to other benzazepines, 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

InChI

InChI=1S/C21H25N3O4S2/c22-30(27,28)17-8-5-15(6-9-17)11-13-23-20(25)12-14-29-19-10-7-16-3-1-2-4-18(16)24-21(19)26/h1-6,8-9,19H,7,10-14H2,(H,23,25)(H,24,26)(H2,22,27,28)

InChI Key

RRPNCACVLBBXFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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